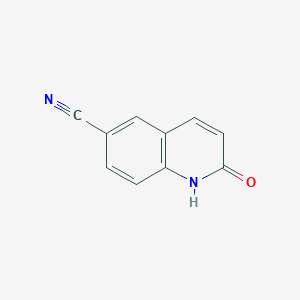

2-Oxo-1,2-dihydroquinoline-6-carbonitrile

Description

Significance of 2-Oxo-1,2-dihydroquinoline Core Structures in Contemporary Medicinal Chemistry

The 2-oxo-1,2-dihydroquinoline core is a structural linchpin in a number of FDA-approved drugs and numerous investigational leads targeting a wide array of diseases. researchgate.netnih.gov Its significance lies in its ability to serve as a versatile template for the design of compounds with diverse pharmacological activities. These activities include, but are not limited to, anticancer, antibacterial, anti-inflammatory, and antiviral properties. uni.luresearchgate.net

The rigid, bicyclic nature of the scaffold provides a defined three-dimensional orientation for appended functional groups, allowing for precise interactions with biological macromolecules such as enzymes and receptors. This structural rigidity, combined with the presence of a lactam (a cyclic amide), a benzene (B151609) ring, and various substitution points, allows for the fine-tuning of a compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability.

Derivatives of this core have shown potent inhibitory activity against a range of biological targets. For instance, certain 2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives have been identified as powerful inhibitors of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial survival, highlighting their potential as novel antibacterial agents. nih.govacs.org Other analogues have demonstrated significant anticancer activity by targeting enzymes like P2X7R or by modulating multidrug resistance in cancer cells. researchgate.netresearchgate.net The broad utility of this scaffold is a testament to its favorable drug-like properties and its capacity for molecular hybridization to create novel therapeutic agents. uni.lu

Historical Context and Evolution of 2-Oxo-1,2-dihydroquinoline Research

The 2-oxo-1,2-dihydroquinoline ring system is historically also known by the trivial name "carbostyril." researchgate.net Early research into this class of compounds was often focused on fundamental synthesis and reactivity studies. One of the classical methods for the synthesis of carbostyrils involves the Beckmann rearrangement of indanone oximes. mdpi.com This reaction, however, can sometimes lead to unusual rearrangement products, which prompted further investigations to develop more reliable synthetic protocols. mdpi.com

Over the years, the synthesis of the 2-oxo-1,2-dihydroquinoline core has evolved significantly. Modern synthetic methods offer more efficient and versatile routes to this scaffold and its derivatives. For example, the cyclization of appropriately substituted anilines with malonic acid derivatives or the condensation of o-aminobenzaldehydes with active methylene (B1212753) compounds are commonly employed strategies. researchgate.net The development of these methods has been crucial in enabling the extensive exploration of the chemical space around this privileged core.

The focus of research has also shifted from purely synthetic exploration to a deep dive into the medicinal chemistry applications of these compounds. The recognition of the 2-oxo-1,2-dihydroquinoline scaffold as a key pharmacophore in numerous natural products and synthetic drugs has fueled extensive research into its derivatives. This has led to the discovery of compounds with a wide spectrum of biological activities and has solidified the importance of this heterocyclic system in the development of new therapeutic agents. researchgate.netnih.gov

Current Research Landscape for 2-Oxo-1,2-dihydroquinoline-6-carbonitrile and Analogues

Current research continues to actively explore the therapeutic potential of 2-oxo-1,2-dihydroquinoline derivatives, with a significant focus on developing novel analogues with enhanced potency and selectivity. While extensive data specifically on this compound is not abundant in publicly available literature, research on its close analogues provides valuable insights into its potential biological activities. The cyano group at the 6-position is an interesting substituent that can participate in hydrogen bonding and alter the electronic properties of the molecule, influencing its interaction with biological targets.

Recent studies have focused on synthesizing and evaluating various derivatives for their anticancer and antimicrobial properties. For example, researchers have synthesized series of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles and evaluated their antiproliferative activity against various cancer cell lines. researchgate.net

Table 1: Antiproliferative Activity of Selected 2-Oxo-1,2-dihydroquinoline Analogues

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3,3'-((4-((1-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)methylene)bis(4-hydroxy-6-methoxyquinolin-2(1H)-one) (8g) | MCF-7 (Breast) | 1.2 ± 0.2 | mdpi.com |

| 3,3'-((4-((1-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)methylene)bis(4-hydroxy-6-methoxyquinolin-2(1H)-one) (8g) | Panc-1 (Pancreatic) | 1.4 ± 0.2 | mdpi.com |

| 8-(Methylamino)-2-oxo-1,2-dihydroquinoline derivative (13e) | E. coli DNA gyrase | 0.0017 | acs.org |

| 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (P1) | Antibacterial Activity | - | nih.gov |

| 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (P2) | Antibacterial Activity | - | nih.gov |

Note: The table presents a selection of data from the cited literature. For full details, please refer to the original publications.

Furthermore, the synthesis of various carboxamide derivatives of the 2-oxo-1,2-dihydroquinoline scaffold has yielded potent inhibitors of enzymes like acetylcholinesterase, which is relevant for the treatment of Alzheimer's disease. researchgate.net The structure-activity relationship (SAR) studies of these analogues are crucial for optimizing their biological activity. For instance, the nature and position of substituents on the quinoline (B57606) ring have been shown to significantly impact their inhibitory potency.

The synthesis of this compound itself can be approached through various synthetic strategies, often involving the cyclization of a substituted aniline (B41778) precursor carrying a cyano group. The continued exploration of such synthetic routes is vital for making this and related compounds more accessible for biological screening and further development.

Strategies for Carbonitrile Functionalization at the Quinoline C-6 Position

Introducing a carbonitrile (cyano) group at the C-6 position of the 2-oxo-1,2-dihydroquinoline scaffold is a key synthetic step for obtaining the target compound. This functionalization can be achieved through various methods, often involving the transformation of other functional groups or through cyanation reactions on a pre-formed quinoline ring. A common precursor for this transformation is a 6-substituted quinolinone, such as a 6-halo or 6-amino derivative, which can then be converted to the nitrile. Another approach involves the use of a nitro group as a precursor, which can be transformed into a cyano group. mdpi.com

A direct and efficient method for synthesizing the C-6 carbonitrile is the conversion of the corresponding C-6 carbaldehyde. The synthesis of 2-chloro-6-substituted-quinoline-3-carbonitriles has been achieved by treating 2-chloroquinoline-3-carbaldehydes with aqueous ammonia (B1221849) and iodine in THF at room temperature. researchgate.net This one-pot reaction provides a straightforward route to the nitrile functionality. researchgate.net Various reagents can be employed for the dehydration of the intermediate aldoxime, which is formed from the aldehyde. Common methods for converting aldehydes to nitriles include reaction with hydroxylamine (B1172632) followed by a dehydrating agent. organic-chemistry.org

For instance, 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) can be converted to 2-chloro-6-methoxyquinoline-3-carbonitrile. researchgate.net This transformation is a key step in the synthesis of various quinoline derivatives. The table below summarizes a general reaction for this conversion.

Table 1: Aldehyde to Nitrile Conversion

| Starting Material | Reagents | Product |

|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | 1. NH₂OH·HCl2. Dehydrating Agent | 2-Chloroquinoline-3-carbonitrile |

Classical and Modern Synthetic Routes to 2-Oxo-1,2-dihydroquinoline Derivatives

The synthesis of the 2-oxo-1,2-dihydroquinoline core can be accomplished through a variety of classical and modern synthetic methods. Traditional methods often rely on condensation and cyclization reactions of appropriately substituted anilines and three-carbon components. nih.gov

Cyclization reactions are fundamental to the formation of the quinolinone ring system. A widely used method is the reaction of an o-aminobenzaldehyde with a compound containing an active methylene group, such as ethyl cyanoacetate (B8463686), in the presence of a base like piperidine. This reaction proceeds via a Knoevenagel condensation followed by an intramolecular cyclization to form the 2-oxo-1,2-dihydroquinoline ring. For example, the reaction of o-aminobenzaldehyde with ethyl cyanoacetate yields 2-oxo-1,2-dihydroquinoline-3-carbonitrile.

Another classical approach is the Conrad-Limpach-Knorr synthesis, which involves the reaction of anilines with β-ketoesters. While this typically yields 4-quinolones, modifications can lead to the 2-quinolone isomers. Domino reactions, which involve multiple bond-forming events in a single pot, have also emerged as a powerful strategy for constructing these heterocyclic systems efficiently. nih.gov Hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes represents a novel approach to synthesize 1,2-dihydroquinolines, which can be subsequently oxidized to the corresponding 2-oxo derivatives. nih.govchemrxiv.org

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate the synthesis of various quinoline and quinazolinone derivatives. nih.govresearchgate.net This technique can significantly reduce reaction times compared to conventional heating. For example, microwave-assisted olefination of 2-methylquinolines with aldehydes provides a rapid route to 2-vinylquinolines. nih.gov The synthesis of quinazolinone derivatives has been achieved through microwave-assisted iron-catalyzed cyclization in water, highlighting a green chemistry approach. rsc.org The use of microwave heating has been shown to be advantageous in the synthesis of 3-formyl-2-oxo-quinolines and their subsequent conversion to more complex heterocyclic systems. acs.org

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been utilized to synthesize complex quinolone derivatives. This reaction allows for the efficient and specific linking of a quinolone moiety to another molecule via a stable triazole linker. mdpi.com For example, 4-azido-2-quinolinones can be reacted with terminal alkynes to produce 1,2,3-triazole-linked quinolone compounds. mdpi.com This methodology has been used to connect quinoline scaffolds to sugar molecules, creating glycoconjugates. nih.govmdpi.com

Targeted Synthesis of Specific 2-Oxo-1,2-dihydroquinoline Analogues

The versatility of the quinolinone scaffold allows for the targeted synthesis of a wide array of analogues with different substitution patterns, leading to compounds with tailored chemical properties.

Derivatives bearing a carboxylic acid group at the C-3 position are important synthetic intermediates. The synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid can be achieved through the hydrolysis of the corresponding ethyl ester. The ester itself is typically prepared by reacting 2-aminobenzaldehyde (B1207257) with diethyl malonate in the presence of a base like piperidine, followed by cyclization. researchgate.net Another route involves the reaction of an isatoic anhydride (B1165640) with a malonic acid derivative. These 3-carboxylic acid derivatives can then be used as starting materials for further functionalization, for instance, by reacting them with various amines to form amides or by using them in multicomponent reactions to build more complex heterocyclic systems. mdpi.com

Table 2: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid

| Starting Materials | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 2-Aminobenzaldehyde, Diethyl malonate | Piperidine, Fusion | Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1H-quinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXORYMJWFSZLIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457890 | |

| Record name | 6-Cyano-2-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63124-11-8 | |

| Record name | 6-Cyano-2-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-1,2-dihydroquinoline-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 2 Oxo 1,2 Dihydroquinoline 6 Carbonitrile and Derivatives

Electrophilic Aromatic Substitution on the 2-Oxo-1,2-dihydroquinoline System

Electrophilic aromatic substitution (EAS) on the 2-oxo-1,2-dihydroquinoline ring system, also known as a carbostyril or 2-quinolone system, is governed by the electronic properties of the heterocyclic structure. The reaction involves the attack of an electrophile on the electron-rich aromatic ring, proceeding through a resonance-stabilized carbocation intermediate, often called an arenium ion. quimicaorganica.org

The 2-oxo-quinoline system contains two rings: a pyridinone ring (A) and a benzene (B151609) ring (B). The pyridinone ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the carbonyl group and the lactam nitrogen. Consequently, electrophilic substitution preferentially occurs on the carbocyclic benzene ring. quimicaorganica.org Studies on related quinoline (B57606) and quinolone systems have established the regioselectivity of these reactions. Acid-catalyzed hydrogen exchange on 4-quinolones shows that substitution occurs on the benzene ring, successively at the C-3, C-6, C-8, and C-5 positions. rsc.orgscispace.com For quinoline itself, electrophilic attack favors positions C-5 and C-8, as these lead to the most stable cationic intermediates where the aromaticity of the pyridine (B92270) ring can remain intact during resonance stabilization. quimicaorganica.org

Common electrophilic substitution reactions include nitration and halogenation. For instance, nitration of related quinazolinone systems has been shown to occur at the C-6 and C-8 positions, requiring strong nitrating mixtures and elevated temperatures. inlibrary.uz Halogenation of N-(2-alkynyl)anilines using electrophiles like iodine monochloride (ICl) or bromine (Br₂) can lead to the formation of 3-haloquinolines through an electrophilic cyclization mechanism. nih.gov

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Quinolines

| Substrate | Position of Electrophilic Attack | Reference |

|---|---|---|

| Quinoline | C-5 and C-8 | quimicaorganica.org |

| 4-Quinolone | C-3, C-6, C-8, C-5 | rsc.orgscispace.com |

Alkylation and Acylation Reactions on 2-Oxo-1,2-dihydroquinoline Nitrogen and Aromatic Ring

Alkylation and acylation reactions provide key pathways for functionalizing the 2-oxo-1,2-dihydroquinoline scaffold at the nitrogen atom, the oxygen of the carbonyl, or the carbon atoms of the aromatic ring.

The 2-oxo-1,2-dihydroquinoline system exists in tautomeric equilibrium with its 2-hydroxyquinoline (B72897) form, making it an ambident nucleophile. mdpi.com This leads to competition between N-alkylation and O-alkylation. The regiochemical outcome is highly dependent on the reaction conditions, including the nature of the electrophile (alkylating agent), the base, and the solvent. uea.ac.ukresearchgate.net Generally, "hard" electrophiles tend to favor reaction at the harder oxygen atom (O-alkylation), while "softer" electrophiles favor reaction at the softer nitrogen atom (N-alkylation). The choice of base and solvent can alter the ionic character of the quinolone anion, further influencing the reaction site. uea.ac.ukjuniperpublishers.com For example, studies on 8-benzyloxy-2(1H)-quinolinone showed that reaction conditions dramatically affect selectivity. uea.ac.uk

Direct C-alkylation or C-acylation of the aromatic ring via Friedel-Crafts reactions is challenging for the 2-oxo-1,2-dihydroquinoline system. wikipedia.org There are several limiting factors:

Ring Deactivation : The lactam functionality and the C-6 nitrile group are electron-withdrawing, deactivating the aromatic ring towards electrophilic attack. youtube.com

Catalyst Complexation : The lone pairs on the lactam nitrogen and oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to further deactivation of the ring and requiring stoichiometric or greater amounts of the catalyst. wikipedia.orgsigmaaldrich.com

Despite these challenges, alternative methods have been developed. For instance, radical alkylation using peresters as alkylating reagents, catalyzed by iron(II) chloride, allows for the synthesis of alkylated dihydroquinolin-2-ones. mdpi.com O-acylation, being less demanding than C-acylation, can proceed effectively. For example, 8-hydroxyquinolin-2(1H)-one can be O-acylated at the C-8 hydroxyl group using 4-chlorobenzoyl chloride in the presence of triethylamine. mdpi.com

Nucleophilic Transformations and Functional Group Interconversions

The nitrile and carbonyl groups on the 2-oxo-1,2-dihydroquinoline-6-carbonitrile scaffold are prime sites for nucleophilic attack and other functional group interconversions.

Hydrolysis of Ester and Nitrile Moieties

The carbonitrile group at the C-6 position is susceptible to hydrolysis under both acidic and alkaline conditions to yield a carboxylic acid. This transformation proceeds in two stages: the nitrile is first hydrated to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. nih.gov

Under acidic conditions (e.g., heating under reflux with dilute hydrochloric acid), the final product is the free carboxylic acid (2-oxo-1,2-dihydroquinoline-6-carboxylic acid) and an ammonium (B1175870) salt. nih.gov

Acidic Hydrolysis: C₁₀H₆N₂O + 2H₂O + HCl → C₁₀H₇NO₃ + NH₄Cl

Under alkaline conditions (e.g., heating under reflux with sodium hydroxide (B78521) solution), the reaction initially forms the sodium salt of the carboxylic acid and releases ammonia (B1221849) gas. Subsequent acidification of the reaction mixture is required to isolate the free carboxylic acid. nih.gov

Alkaline Hydrolysis:

C₁₀H₆N₂O + NaOH + H₂O → C₁₀H₆NNaO₃ + NH₃

C₁₀H₆NNaO₃ + HCl → C₁₀H₇NO₃ + NaCl

Similarly, if the quinolone core were functionalized with an ester group, it could be readily hydrolyzed to the corresponding carboxylic acid under similar conditions. The conversion of esters to hydrazides by reacting with hydrazine (B178648) hydrate (B1144303) is also a common transformation. researchgate.net

Reductive Amination and Amine Derivative Formation

The carbonyl group of the lactam in 2-oxo-1,2-dihydroquinoline is relatively unreactive. However, if a carbonyl group, such as an aldehyde, is introduced elsewhere on the scaffold (e.g., at C-3), it serves as a versatile handle for reductive amination. This two-step process involves the initial formation of an imine or enamine by condensation with a primary or secondary amine, followed by in-situ reduction (e.g., with sodium borohydride (B1222165) or sodium triacetoxyborohydride) to yield the corresponding amine derivative.

A general procedure has been reported for the reductive amination of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (B11324) with various benzyl- and phenethylamines. nih.gov The aldehyde is first reacted with the amine, often under reflux with a mild base like sodium bicarbonate, to form the imine intermediate. This intermediate is then reduced with sodium borohydride to afford the final secondary amine product. nih.gov This methodology provides a robust route to a diverse array of amine derivatives, allowing for the exploration of structure-activity relationships in drug discovery programs. nih.gov

Cycloaddition Reactions and Fused Heterocycle Formation

The 2-oxo-1,2-dihydroquinoline skeleton is a valuable precursor for the synthesis of more complex, fused heterocyclic systems through cycloaddition and tandem condensation-cyclization reactions. These reactions expand the chemical space by building new rings onto the existing quinolone framework.

Formation of Pyranoquinolines and Pyridoquinolines

Pyranoquinolines , which contain a pyran ring fused to the quinoline core, can be synthesized from 2-oxo-quinoline derivatives. A particularly common and reactive starting material for these syntheses is 4-hydroxy-2-quinolone. Tandem reactions involving 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols, catalyzed by copper or ytterbium salts, can proceed via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization to produce pyrano[3,2-c]quinolones in moderate to high yields. rsc.orgnih.govresearchgate.net Another approach involves the cyclocondensation of 4-oxo-1,4-dihydroquinoline-3-carbaldehydes with substituted acetic acids to give 2H-pyrano[3,2-c]quinolin-2-ones. researchgate.net

Table 2: Selected Syntheses of Pyrano[3,2-c]quinolones

| Quinolone Precursor | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Hydroxy-1-methylquinolin-2(1H)-one | Secondary Propargylic Alcohols | CuOTf, 1,2-DCE, 84 °C | Furo[3,2-c]quinolones | nih.gov |

| 4-Hydroxy-1-methylquinolin-2(1H)-one | Tertiary Propargylic Alcohols | Yb(OTf)₃, 1,2-DCE, 84 °C | Pyrano[3,2-c]quinolones | nih.gov |

| 4-Oxo-quinoline-3-carbaldehydes | Phenylacetic Acids | Ac₂O, Et₃N, Reflux | 2H-Pyrano[3,2-c]quinolin-2-ones | researchgate.net |

Pyridoquinolines , which feature a pyridine ring fused to the quinoline system, are also accessible. The synthesis of pyrimido[4,5-b]quinolines (an azine-fused quinoline) can be achieved through various routes. One green method involves the microwave-assisted condensation of 2-chloro-3-formylquinolines with urea (B33335) in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. nih.gov Alternatively, starting from a pre-functionalized quinoline, such as 2-amino-3-cyano-tetrahydroquinoline derivatives, reaction with formic acid or formamide (B127407) can furnish the fused pyrimidine (B1678525) ring. nih.gov The Knoevenagel condensation is a foundational reaction in many of these syntheses, often utilizing active methylene (B1212753) compounds like malononitrile (B47326) to build the new heterocyclic ring. researchgate.netnih.gov For example, the reaction of o-aminobenzaldehydes with malononitrile is a known route to quinoline derivatives. rsc.org

Triazole Moiety Incorporation via Click Chemistry

The field of medicinal chemistry continuously seeks efficient and versatile methods for synthesizing complex molecular architectures. Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful strategy for this purpose. beilstein-journals.orgnih.gov This reaction facilitates the regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which act as stable and robust linkers to connect different molecular fragments. beilstein-journals.orgnih.gov The triazole ring itself is not merely a passive linker; it can engage in hydrogen bonding and dipole interactions, contributing to the molecule's binding affinity with biological targets. nih.gov

In the context of quinolone chemistry, the CuAAC reaction has been effectively employed to synthesize novel hybrid molecules by incorporating a triazole moiety onto the 2-oxo-1,2-dihydroquinoline scaffold. mdpi.comnih.gov This approach allows for the combination of the quinolone system with other pharmacologically relevant structures, potentially leading to compounds with enhanced or synergistic activities. mdpi.com

A notable application of this methodology involves the reaction between alkyne-functionalized quinolone derivatives and azido-quinolones. mdpi.com Specifically, researchers have synthesized a series of complex molecules by reacting terminal alkynes, such as 3,3'-((4-(prop-2-yn-1-yloxy)phenyl)methylene)bis(4-hydroxyquinolin-2(1H)-ones), with various 4-azido-2-quinolinones. mdpi.comresearchgate.net This reaction demonstrates a sophisticated application of click chemistry to tether three separate quinolone molecules via a central triazole linker. mdpi.comnih.gov

The general procedure for this transformation involves stirring the terminal alkyne derivative with a copper(I) iodide (CuI) catalyst in a solvent like dimethylformamide (DMF) at room temperature. mdpi.com Subsequently, the 4-azido-2-quinolinone compound is added, and the mixture is heated, for instance, at 50 °C for 24 hours. mdpi.com This method has proven successful in producing a library of novel 3,3'-((4-((1-(2-oxo-1,2-dihydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)methylene)bis(4-hydroxyquinolin-2(1H)-ones) in excellent yields. mdpi.com

The research highlights the modularity of the click chemistry approach, allowing for the synthesis of a diverse range of derivatives by varying the substituents on both the alkyne and azide (B81097) reaction partners. mdpi.com For example, different substituents on the 4-azido-2-quinolinone ring system were successfully incorporated to generate a series of final products. mdpi.com

The following table summarizes the synthesis of various triazole-quinoline hybrids via the CuAAC reaction, showcasing the reactants used and the resulting products.

Table 1: Synthesis of Triazole-Tethered Quinolone Derivatives via Click Chemistry mdpi.com

This table details the combination of different alkyne and azide precursors to form complex triazole-containing quinolone molecules.

| Alkyne Precursor (4a-c) | Azide Precursor (7a-d) | Product (8a-l) |

| 3,3'-((4-(prop-2-yn-1-yloxy)phenyl)methylene)bis(4-hydroxyquinolin-2(1H)-one) | 4-Azido-2-quinolinone | 3,3'-((4-((1-(2-Oxo-1,2-dihydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)methylene)bis(4-hydroxyquinolin-2(1H)-one) |

| 3,3'-((4-(prop-2-yn-1-yloxy)phenyl)methylene)bis(4-hydroxyquinolin-2(1H)-one) | 4-Azido-6-methyl-2-quinolinone | 3,3'-((4-((1-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)methylene)bis(4-hydroxyquinolin-2(1H)-one) |

| 3,3'-((4-(prop-2-yn-1-yloxy)phenyl)methylene)bis(4-hydroxy-6-methoxyquinolin-2(1H)-one) | 4-Azido-6-methyl-2-quinolinone | 3,3'-((4-((1-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)methylene)bis(4-hydroxy-6-methoxyquinolin-2(1H)-one) |

| 3,3'-((4-(prop-2-yn-1-yloxy)phenyl)methylene)bis(4-hydroxy-6-methoxyquinolin-2(1H)-one) | 4-Azido-6-methoxy-2-quinolinone | 3,3'-((4-((1-(6-Methoxy-2-oxo-1,2-dihydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)methylene)bis(4-hydroxy-6-methoxyquinolin-2(1H)-one) |

| 3,3'-((4-(prop-2-yn-1-yloxy)phenyl)methylene)bis(6-chloro-4-hydroxyquinolin-2(1H)-one) | 4-Azido-6-chloro-2-quinolinone | 3,3'-((4-((1-(6-Chloro-2-oxo-1,2-dihydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)methylene)bis(6-chloro-4-hydroxyquinolin-2(1H)-one) |

Structure Activity Relationship Sar and Structure Function Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-Oxo-1,2-dihydroquinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For 2-oxo-1,2-dihydroquinoline derivatives, QSAR studies have been instrumental in predicting their inhibitory effects against various biological targets, such as P-glycoprotein (ABCB1), a key protein in cancer multidrug resistance. nih.govnih.govresearchgate.net The primary goal of these models is to elucidate the structural requirements for a desired biological response, thereby guiding the synthesis of new, more effective derivatives before undertaking extensive experimental work. nih.gov

In a typical QSAR study for this class of compounds, a dataset of derivatives with known biological activities is used. nih.govresearchgate.net Molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated and correlated with the observed activity. nih.govresearchgate.net Statistical methods are then employed to build a predictive model. For instance, a study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives developed several linear models to predict their cytotoxic activity (IC50 values), with one model showing strong predictive power based on internal and external validation tests. researchgate.net

Application of Machine Learning in QSAR Model Development

The development of QSAR models has been significantly advanced by the application of machine learning (ML) algorithms. nih.govnih.govdiva-portal.org ML methods can capture complex, non-linear relationships between molecular descriptors and biological activity that may be missed by traditional linear regression techniques. nih.govyoutube.com For 2-oxo-1,2-dihydroquinoline derivatives, various ML approaches have been utilized, including:

k-Nearest Neighbors (KNN)

Decision Tree (DT)

Back Propagation Neural Networks (BPNN)

Gradient Boosting (GB) methods nih.govnih.gov

These methods have been applied to predict the inhibitory activity of quinoline (B57606) derivatives against the ABCB1 efflux pump. nih.govnih.gov One study developed 16 different ML-based models, finding that a Gradient Boosting model (specifically CatBoost) demonstrated the highest predictive quality, achieving a coefficient of determination (R²) of 95% with just a single descriptor. nih.govnih.gov The use of ML in QSAR not only helps in predicting the activity of new compounds but also aids in understanding the underlying mechanisms of action. youtube.comyoutube.com

Identification of Molecular Descriptors Correlating with Biological Activity

The selection of appropriate molecular descriptors is a critical step in building a robust QSAR model. nih.govdiva-portal.org These descriptors quantify various aspects of a molecule's structure, such as its electronic, steric, hydrophobic, and topological properties. researchgate.net For 2-oxo-1,2-dihydroquinoline derivatives, researchers have generated a large number of 2D and 3D descriptors to find the most relevant ones. nih.gov

In a study targeting P-glycoprotein inhibitors, a wide array of descriptors were calculated using software like ChemDraw and Molecular Operating Environment (MOE). nih.gov While the specific single descriptor that yielded the best CatBoost model was not detailed in the abstract, the process involves correlating these descriptors with biological data, such as the rhodamine 123-accumulation assay results, to identify the key structural features driving the inhibitory activity. nih.gov Molecular docking studies often complement QSAR by revealing that binding affinities are influenced by hydrophobic and hydrogen-bond interactions within the target's active site. nih.govnih.gov

Table 1: Machine Learning Models in QSAR for 2-Oxo-1,2-dihydroquinoline Derivatives This is an interactive table. You can sort and filter the data.

| Model Type | Application | Key Finding | Reference |

|---|---|---|---|

| Gradient Boosting (CatBoost) | Predicting ABCB1 inhibitory activity | Highest predictive quality (R² = 95%) with one descriptor. | nih.gov, nih.gov |

| k-Nearest Neighbors (KNN) | Predicting ABCB1 inhibitory activity | Used as part of a comparative analysis of ML methods. | nih.gov, nih.gov |

| Decision Tree (DT) | Predicting ABCB1 inhibitory activity | Used as part of a comparative analysis of ML methods. | nih.gov, nih.gov |

| Back Propagation Neural Networks (BPNN) | Predicting ABCB1 inhibitory activity | Used as part of a comparative analysis of ML methods. | nih.gov, nih.gov |

Positional and Substituent Effects on Biological Efficacy

The biological activity of 2-oxo-1,2-dihydroquinoline derivatives is highly sensitive to the nature and position of substituents on the quinoline core. Modest chemical modifications can lead to remarkable changes in antiproliferative activities and pharmacological profiles. nih.gov

Impact of Substitutions on Receptor Binding Affinity and Functionality

Systematic modifications of the 2-oxo-1,2-dihydroquinoline scaffold have provided significant insights into how substitutions affect receptor binding. Studies on derivatives designed as cannabinoid CB2 receptor ligands have shown that:

Substitution at the amide bond (R₃): The nature of the substituent at the amide nitrogen is critical. Straight-chain substituents like fluoroethyl resulted in no binding affinity, whereas affinity increased with longer carbon chains. nih.gov An ethylene (B1197577) linker between the amide and a phenyl ring led to a 100-fold increase in potency compared to a methylene (B1212753) linker. nih.gov

Substitution at the C8-position: The size of the substituent at the C8-position significantly influences binding to the CB2 receptor. nih.gov Larger groups at this position tend to enhance binding affinity. nih.gov

Alkoxy substituents (positions 6, 7, and 8): Variations in alkoxy groups at these positions are a common strategy in modifying the scaffold's properties. nih.gov

These findings highlight that a delicate balance of steric and electronic properties, governed by specific substitutions, is required for optimal receptor interaction.

Relationship between Chemical Structure and Specific Pharmacological Profiles

The chemical structure of 2-oxo-1,2-dihydroquinoline derivatives directly dictates their pharmacological profile. dntb.gov.ua Depending on the substitution pattern, these compounds can act as anticancer agents, DNA gyrase inhibitors, or CB2 receptor ligands.

Anticancer Activity: Many quinolone derivatives exhibit anticancer properties by acting as cytostatic agents or topoisomerase-II inhibitors, which interfere with DNA replication. nih.gov A series of 2-oxo-1,2-dihydroquinoline-4-carboxamide analogues were synthesized and evaluated for activity against esophageal squamous cell carcinoma (ESCC). nih.gov The structure-activity relationships revealed that even slight modifications could drastically alter their antiproliferative effects. nih.gov For example, combining the quinolone scaffold with a triazole moiety has been explored to create new leads with potential anticancer activity. mdpi.comnih.gov

DNA Gyrase Inhibition: An 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative showed potent inhibitory activity against E. coli DNA gyrase, a validated target for antibacterial drugs. nih.gov This demonstrates that specific substitutions can direct the compound's activity towards bacterial enzymes.

CB2 Receptor Ligands: As discussed, specific substitutions on the quinoline ring and its side chains can produce highly potent and selective ligands for the CB2 receptor, which are of interest for treating neuropathic pain and inflammation. nih.gov

Table 2: Effect of Substituents on Biological Activity of 2-Oxo-1,2-dihydroquinoline Derivatives This is an interactive table. You can sort and filter the data.

| Position of Substitution | Substituent Type | Effect on Activity | Target/Application | Reference |

|---|---|---|---|---|

| Amide (R₃) Linker | Ethylene vs. Methylene | 100-fold increase in potency with ethylene linker. | CB2 Receptor | nih.gov |

| C8-Position | Larger alkyl groups | Enhanced binding affinity. | CB2 Receptor | nih.gov |

| General Scaffold | Triazole moiety conjugation | Potential for enhanced anti-proliferative activity. | Anticancer | mdpi.com, nih.gov |

Computational and Theoretical Investigations of 2 Oxo 1,2 Dihydroquinoline 6 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine molecular geometries, vibrational frequencies, and various electronic properties. For derivatives of 2-oxo-1,2-dihydroquinoline, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or 6–311 G(d,p) basis set, have been utilized to optimize molecular structures and predict spectral data. researchgate.netnih.gov These theoretical calculations have shown a high degree of compatibility with experimental results, validating their use in characterizing these compounds. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. sapub.org

For quinoline (B57606) derivatives, the distribution of HOMO and LUMO provides significant insights into their reactive properties. researchgate.net DFT calculations have been used to determine the HOMO-LUMO energy gaps for various 2-oxo-1,2-dihydroquinoline derivatives, which helps in understanding their charge transfer interactions and bioactivity. scirp.org A smaller HOMO-LUMO gap suggests a higher propensity for intramolecular charge transfer, a property often associated with enhanced biological activity. scirp.org

| Derivative of 2-Oxo-1,2-dihydroquinoline | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| General Quinoline | DFT/B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 |

| 8-hydroxy-2-methyl quinoline | DFT | - | - | - |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline | DFT | - | - | - |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug design to understand how a ligand, such as a 2-oxo-1,2-dihydroquinoline derivative, might interact with a biological target, typically a protein or enzyme.

Studies on various 2-oxo-1,2-dihydroquinoline derivatives have demonstrated their potential to bind to a range of biological targets. For instance, derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid have been docked against the p-glycoprotein (PDB ID: 6C0V), a protein associated with multidrug resistance in cancer. nih.govnih.gov Similarly, 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives have been studied as inhibitors of DNA gyrase. nih.gov

A key outcome of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the interaction between the ligand and its target. semanticscholar.org A more negative binding energy generally indicates a more stable complex and a higher binding affinity. semanticscholar.org

Predictive models based on docking simulations can rank potential drug candidates and prioritize them for further experimental testing. nih.govnih.gov For example, in a study of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors, one compound showed a high binding energy of -9.22 kcal/mol, suggesting it could be a potent lead structure. nih.govnih.gov

| 2-Oxo-1,2-dihydroquinoline Derivative | Biological Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Derivative 17 of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid | p-glycoprotein (6C0V) | -9.22 |

| General thiopyrano[2,3-b]quinoline derivative | CB1a (2IGR) | -5.3 to -6.1 |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific molecular interactions that stabilize the ligand-target complex. beilstein-journals.org These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. beilstein-journals.org

For 2-oxo-1,2-dihydroquinoline derivatives, docking studies have revealed that their binding to biological targets is often mediated by a combination of hydrophobic and hydrogen bond interactions. nih.govnih.gov For instance, the interaction of an 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative with DNA gyrase involved the formation of a hydrogen bonding network with an aspartate residue (Asp73) and a conserved water molecule. acs.org The terminal carboxylic acid of another derivative was found to interact with an arginine residue (Arg136) of the target protein. nih.gov

In Silico Prediction of Activity Spectra of 2-Oxo-1,2-dihydroquinoline Derivatives

In silico prediction of the biological activity spectrum of a compound involves using computational models to forecast its potential therapeutic effects and mechanisms of action. A prominent method in this area is the Quantitative Structure-Activity Relationship (QSAR) analysis. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

For 2-oxo-1,2-dihydroquinoline derivatives, QSAR models have been successfully developed to predict their inhibitory activity against specific biological targets. In one study, a series of 18 derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid were analyzed to predict their inhibitory activity against the ABCB1 transporter, which is involved in multidrug resistance. nih.govnih.gov Various machine learning regression methods, including k-nearest neighbors (KNN), decision trees (DT), and gradient boosting (GB), were used to build the predictive models. nih.govnih.gov The best-performing model, a gradient boosting-based model, achieved a high predictive quality with a coefficient of determination (R²) of 95%. nih.govnih.gov Such models are invaluable for designing new derivatives with potentially higher efficacy before undertaking their experimental synthesis. nih.gov

Thermodynamic Evaluation in Lead Optimization (e.g., Isothermal Titration Calorimetry)

In the process of lead optimization in drug discovery, it is crucial to understand the thermodynamic driving forces behind ligand-target binding. Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. wikipedia.orgnih.gov A single ITC experiment can determine the binding affinity (Kₐ), binding stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS) of the interaction. wikipedia.org

The application of ITC has been demonstrated in the lead optimization of 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives as DNA gyrase inhibitors. nih.gov By fragmenting hit compounds from high-throughput screening and then expanding upon promising core fragments, ITC was used to guide the structural optimization. nih.gov For example, one derivative, 13e , exhibited a large exothermic signal (ΔH = -13.7 kcal/mol) and a high affinity (K₋ = 0.0019 μM), which correlated with potent enzyme-inhibitory activity (IC₅₀ = 0.0017 μM). nih.govacs.org This enthalpy-driven binding is often desirable in drug design as it indicates the formation of strong, specific non-covalent interactions, such as hydrogen bonds, at the binding site. nih.gov

| Compound | Target | Kᴅ (μM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | IC₅₀ (μM) |

|---|---|---|---|---|---|

| Derivative 13e | E. coli DNA gyrase | 0.0019 | -13.7 | 1.5 | 0.0017 |

| Novobiocin | E. coli DNA gyrase | 0.012 | -11.6 | 0.9 | 0.011 |

Data from a study on 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives. nih.gov

Biological Activities and Pharmacological Profiles of 2 Oxo 1,2 Dihydroquinoline 6 Carbonitrile Analogues

Anticancer Potential and Antitumor Mechanisms

The quinolone ring system is a cornerstone in the development of anticancer agents, with derivatives demonstrating the ability to inhibit tumor growth through various mechanisms, including the induction of cell cycle arrest and apoptosis. mdpi.commdpi.com

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of structurally and functionally diverse anticancer drugs. nih.gov One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. nih.govresearchgate.net P-gp actively removes chemotherapeutic agents from cancer cells, reducing their intracellular concentration and thereby diminishing their cytotoxic effects. nih.govnih.gov

Inhibiting P-gp is a key strategy to overcome MDR. nih.gov Developing effective P-gp inhibitors can restore the efficacy of conventional anticancer drugs by increasing their accumulation within resistant cancer cells. nih.govnih.gov Research has shown that various heterocyclic compounds, including quinoline (B57606) derivatives, possess P-gp inhibitory activity. nih.gov For instance, studies on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives have identified them as potent modulators of P-gp (ABCB1)-related drug resistance in mouse T-lymphoma cells. researchgate.net The strategic design of quinolone-based compounds aims to block the efflux function of P-gp, thereby re-sensitizing resistant cancer cells to chemotherapy. nih.govresearchgate.net

| Compound | IC50 in MDR Cells (µM) | Reference |

|---|---|---|

| 2b | 9.09 | researchgate.net |

| 2c | 71.14 | researchgate.net |

| 3b | 19.09 | researchgate.net |

Analogues of 2-oxo-1,2-dihydroquinoline have demonstrated significant potential as antiproliferative agents by modulating the cell cycle and inducing programmed cell death, or apoptosis. mdpi.com The disruption of the normal cell cycle is a hallmark of cancer, and compounds that can cause cell cycle arrest prevent cancer cells from proliferating. mdpi.comresearchgate.net

Research into (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives revealed that certain compounds could induce cell cycle arrest at the G2/M phase in breast cancer (MCF-7) cell lines. mdpi.com This arrest prevents the cells from entering mitosis and subsequently leads to apoptosis. mdpi.com The induction of apoptosis is a critical mechanism for many anticancer drugs. vivantechnologies.com This process can be triggered through various cellular pathways, often involving the mitochondria and a family of proteins known as caspases. vivantechnologies.comnih.gov

Studies have shown that quinolone derivatives can induce apoptosis by modulating the Bcl-2 family of proteins, which are key regulators of the mitochondrial apoptotic pathway. vivantechnologies.comnih.gov This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. researchgate.netvivantechnologies.com The activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3, is another hallmark of apoptosis induction by these compounds. researchgate.netvivantechnologies.comnih.gov For example, one study found that a bis spiro-cyclic 2-oxindole derivative of pyrimido[4,5-b]quinoline induced apoptosis in breast cancer cells, which was mediated by the upregulation of caspase-3, p53, and BAX, alongside the downregulation of BCL2. researchgate.net

| Compound | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| 8g | MCF-7 (Breast Cancer) | 1.2 ± 0.2 | Cell cycle arrest at G2/M phase, Apoptosis induction | mdpi.com |

| 8g | Panc-1 (Pancreatic Cancer) | 1.4 ± 0.2 | Not specified | mdpi.com |

DNA gyrase and topoisomerase IV are essential bacterial enzymes that play crucial roles in DNA replication, repair, and decatenation. nih.gov They are well-validated targets for antibacterial agents, such as the fluoroquinolones. nih.govmdpi.com These type II topoisomerases function by creating transient double-strand breaks in DNA to manage its topology. mdpi.com DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in the separation of daughter chromosomes after replication. nih.govmdpi.com

The 2-oxo-1,2-dihydroquinoline scaffold has been utilized to develop novel inhibitors of these enzymes. nih.gov The emergence of bacterial resistance to existing fluoroquinolones has spurred the search for new chemical classes of antibiotics that can effectively combat resistant strains. nih.gov Research has led to the identification of 2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives as potent inhibitors of both DNA gyrase and topoisomerase IV. nih.gov These compounds act by interfering with the enzymes' function, thereby disrupting DNA replication and leading to bacterial cell death. nih.gov While primarily an antibacterial mechanism, targeting topoisomerases is also a strategy employed by some clinical anticancer drugs.

Antimicrobial Efficacy and Spectrum of Activity

The quinolone core is fundamental to a major class of antibiotics. nih.gov Consequently, derivatives of 2-oxo-1,2-dihydroquinoline have been extensively investigated for their antimicrobial properties. mdpi.com

Analogues of 2-oxo-1,2-dihydroquinoline have demonstrated a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For example, a series of substituted 1,2-dihydro-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids were synthesized and tested, with some compounds showing potent activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. nih.gov Others exhibited a well-balanced in vitro activity profile against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov

The mechanism of action for many of these antibacterial quinolones is the inhibition of DNA gyrase and topoisomerase IV. nih.govnih.gov Studies have shown that aminocoumarin antibiotics, which share mechanistic similarities, inhibit S. aureus gyrase more effectively than E. coli gyrase. nih.gov The development of new quinoline derivatives continues to be a promising avenue for creating novel antibiotics to address the challenge of resistance. nih.gov

| Compound | Target Bacteria | Activity | Reference |

|---|---|---|---|

| OPC-7241 | Gram-positive and Gram-negative (e.g., S. aureus, P. aeruginosa) | Potent | nih.gov |

| Compound 19 | Gram-positive bacteria | Potent | nih.gov |

| Compound 16 | Gram-positive and Gram-negative bacteria | Well-balanced | nih.gov |

In addition to their anticancer and antibacterial activities, heterocyclic compounds based on the quinoline scaffold have been explored for their potential as antiviral agents. mdpi.comnih.gov The structural versatility of the quinoline nucleus allows for modifications that can lead to activity against various viruses. nih.gov For instance, certain 2,8-bis(trifluoromethyl)quinoline derivatives have been screened for their ability to inhibit Zika virus (ZIKV) replication, with some showing activity comparable to the known antimalarial and antiviral drug mefloquine. nih.gov The continuous search for new organic structures with antiviral properties remains a priority in medicinal chemistry research. mdpi.com

Modulatory Effects on Receptor Systems

Cannabinoid CB2 Receptor Agonism and Inverse Agonism

Analogues of 2-oxo-1,2-dihydroquinoline have been identified as potent and selective ligands for the cannabinoid CB2 receptor, with many exhibiting inverse agonist properties. nih.govnih.govbohrium.com Inverse agonists are compounds that bind to the same receptor as an agonist but produce an opposite pharmacological response.

A series of aliphatic amides derived from 7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxylic acid were synthesized and evaluated for their activity at both CB1 and CB2 receptors. These compounds demonstrated significant CB2 inverse agonist activity with potencies ranging from the nanomolar to the micromolar scale. nih.gov Notably, these analogues showed high selectivity for the CB2 receptor, with no significant antagonism observed at the CB1 receptor at concentrations up to 10 micromolar. nih.gov

Further structure-activity relationship (SAR) studies have explored various modifications to the 2-oxoquinoline scaffold to enhance CB2 receptor affinity and selectivity. For instance, JTE-907, a 7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxylic acid derivative, is a well-characterized CB2-selective inverse agonist with anti-inflammatory properties. nih.govbohrium.com The development of fluorinated analogues of 2-oxoquinolines has also yielded compounds with high binding affinity and selectivity for the CB2 receptor. nih.gov These findings underscore the potential of the 2-oxo-1,2-dihydroquinoline scaffold in the development of selective CB2 receptor modulators.

| Compound | CB2 Receptor Activity | IC50 | Reference |

| Aliphatic amides of 7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxylic acid | Inverse Agonist | 1 nM - 1 µM | nih.gov |

| JTE-907 | Inverse Agonist | 35.9 nM (Ki) | nih.gov |

| Fluorinated 2-oxoquinoline analogues | Ligands/Inverse Agonists | Nanomolar to sub-nanomolar (Ki) | nih.gov |

Interactions with Potassium and Voltage-Gated Calcium Channels

There is limited specific information available regarding the direct interactions of 2-oxo-1,2-dihydroquinoline-6-carbonitrile analogues with potassium and voltage-gated calcium channels. However, research on the broader class of quinoline derivatives suggests potential modulatory effects on these ion channels.

Some quinoline derivatives have been investigated as potential calcium channel blockers. mdpi.com For example, certain pyrimidine (B1678525) derivatives incorporating a 2-chloroquinoline-3-carbaldehyde moiety have shown calcium channel blocking activity comparable to the reference drug nifedipine. mdpi.com Additionally, a study on novel dioxoquinazoline carboxamide derivatives identified compounds with potent T-type calcium channel blocking activity. nih.gov While these are not direct analogues of this compound, they indicate that the quinoline and related heterocyclic ring systems can be scaffolds for molecules that interact with calcium channels.

Regarding potassium channels, a novel quinoline derivative, SKA-346, has been identified as a selective activator of the KCa3.1 potassium channel. nih.gov This highlights the potential for quinoline-based compounds to modulate potassium channel activity. However, further research is required to determine if this compound analogues share these properties.

Adrenergic Receptor Interactions

The interaction of this compound analogues with adrenergic receptors is not extensively documented in the available literature. However, studies on broader classes of quinoline derivatives suggest potential interactions with these receptors.

A Quantitative Structure-Activity Relationship (QSAR) study was conducted on a series of 43 quinoline derivatives to determine the properties important for their affinity to the three α2-adrenergic receptor subtypes (α2A, α2B, and α2C). lew.ro The study found that the binding affinities of these derivatives to the α2B-adrenoceptor subtype were dependent on molecular conformation, symmetry, size, and shape, while affinity for the α2C-adrenoceptor was influenced by molecular conformation and electrostatic properties. lew.ro This suggests that the quinoline scaffold can be a basis for developing ligands that target adrenergic receptors.

Furthermore, some quinoline derivatives have been explored as leads for developing β1-adrenergic receptor ligands through biophysical fragment screening. acs.org While this research does not directly involve this compound, it indicates the potential of the quinoline core structure to interact with adrenergic receptors. Direct investigation of this compound analogues is necessary to establish their specific adrenergic receptor interaction profile.

Other Noteworthy Biological Activities

Antispasmodic Effects

There is currently no direct scientific evidence available to specifically describe the antispasmodic effects of this compound analogues. However, the broader class of quinoline derivatives has been investigated for such properties. The evaluation of various heterocyclic compounds, including quinolines, for their effects on smooth muscle contraction is an area of pharmacological research. For instance, studies on other heterocyclic systems have demonstrated antispasmodic activity by assessing their effects on isolated tissues, such as the rat ileum. phytojournal.com Given the diverse biological activities of quinoline derivatives, it is plausible that some analogues may possess antispasmodic properties, but this requires specific investigation.

Anti-inflammatory Actions

Several studies have highlighted the anti-inflammatory potential of quinoline and quinolinedione derivatives. These compounds have been shown to inhibit key inflammatory mediators.

Novel quinolinedione derivatives, OQ1 and OQ21, have demonstrated potent anti-inflammatory activity by dually inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Their mechanism of action involves the suppression of iNOS expression and activity, as well as the attenuation of COX-2 expression and cellular activity. nih.gov This dual inhibition suggests a potential therapeutic application for chronic inflammatory diseases. nih.gov

Furthermore, certain 1,2,3,4-tetrahydroquinoline derivatives have been shown to inhibit the production of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov The mechanism for these effects involves the suppression of NF-κB translocation and JNK phosphorylation. nih.gov

A study on various quinoline-related carboxylic acids also demonstrated significant anti-inflammatory properties in LPS-induced inflammation in mouse macrophages. nih.gov These findings indicate that the quinoline scaffold is a promising framework for the development of novel anti-inflammatory agents.

| Compound Class | Mechanism of Anti-inflammatory Action | Reference |

| Quinolinedione derivatives (OQ1, OQ21) | Dual inhibition of iNOS and COX-2 | nih.gov |

| 1,2,3,4-Tetrahydroquinoline derivatives | Inhibition of IL-6, TNF-α, and nitric oxide production via suppression of NF-κB and JNK pathways | nih.gov |

| Quinoline-related carboxylic acids | Inhibition of LPS-induced inflammation | nih.gov |

Diuretic Activity

The quinoline scaffold is a significant structural motif in the development of new therapeutic agents. researchgate.net Derivatives of quinoline, particularly quinolones, have demonstrated a wide range of biological activities, including diuretic effects. researchgate.net Research into heteroannulated quinolones has highlighted their potential as diuretic agents. researchgate.net While specific studies on the diuretic activity of this compound are not extensively documented in publicly available literature, the diuretic potential of structurally related 2-oxo-1,2-dihydroquinoline analogues has been a subject of scientific investigation.

Studies have explored the synthesis and diuretic properties of various arylalkylamides derived from 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. osi.lv These investigations provide valuable insights into the structure-activity relationships that govern the diuretic effects of this class of compounds. The modification of substituents on the quinoline core can significantly influence the pharmacological activity, including the impact on kidney function and urine excretion. researchgate.netosi.lv

The general class of quinoline derivatives has been evaluated for numerous pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects. benthamscience.comresearchgate.net The exploration of quinoline and its fused heterocyclic derivatives continues to be an active area of research for the development of novel drugs with diverse therapeutic applications. benthamscience.comresearchgate.net

Research into related heterocyclic compounds has also shown promise. For instance, certain quinazoline derivatives have been synthesized and evaluated for their diuretic and antihypertensive activities, with some compounds exhibiting significant effects compared to standard drugs. nih.gov This further underscores the potential of nitrogen-containing heterocyclic scaffolds in the design of new diuretic agents.

Mechanistic Insights into the Biological Actions of 2 Oxo 1,2 Dihydroquinoline 6 Carbonitrile Derivatives

Molecular Basis of Enzyme Inhibition (e.g., DNA Gyrase, Topoisomerase IV, Protein Kinase CK2)

Derivatives of the 2-oxo-1,2-dihydroquinoline class are notable for their potent inhibitory effects on several critical enzymes, which underpins their therapeutic potential, particularly as antibacterial and anticancer agents.

DNA Gyrase and Topoisomerase IV: Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are well-validated targets for antibacterial drugs. nih.gov These enzymes are essential for bacterial DNA replication, repair, and decatenation. nih.gov DNA gyrase, composed of GyrA and GyrB subunits, introduces negative supercoils into DNA, a process powered by the ATPase activity of the GyrB subunit. nih.gov Topoisomerase IV, with its ParC and ParE subunits, is primarily involved in the separation of daughter chromosomes after replication. nih.gov

Research has identified 2-oxo-1,2-dihydroquinoline derivatives as a new chemical class of inhibitors that target the GyrB/ParE subunits. nih.gov Specifically, 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives have demonstrated potent inhibitory activity against Escherichia coli DNA gyrase. nih.gov Through a process of hit-to-lead generation using isothermal titration calorimetry (ITC), researchers optimized initial hit compounds to produce highly potent leads. nih.govresearchgate.net For instance, compound 13e emerged as a powerful inhibitor of E. coli DNA gyrase with a half-maximal inhibitory concentration (IC₅₀) of 0.0017 µM, an improvement of over 5200-fold compared to the unsubstituted parent compound. acs.org This compound also exhibited a superior thermodynamic profile and enzyme-inhibitory activity compared to the known antibiotic novobiocin. acs.org

The molecular mechanism involves binding to the ATPase domain of GyrB, which prevents the enzyme from providing the energy required for its function. nih.gov This mode of action is distinct from fluoroquinolone antibiotics, which target the GyrA/ParC subunits and stabilize the DNA-enzyme cleavage complex. nih.gov The development of these novel GyrB/ParE inhibitors is a crucial strategy to combat the growing problem of bacterial resistance to existing antibiotics. nih.govresearchgate.net

Table 1: Inhibitory Activity of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives against E. coli DNA Gyrase

Source: Data compiled from ACS Omega. acs.org ND: Not Determined

Protein Kinase CK2: Protein kinase CK2 is a serine/threonine kinase that is involved in a multitude of cellular processes, including cell growth, proliferation, and survival. nih.gov Its elevated activity is a hallmark of many types of cancer, making it an attractive therapeutic target. nih.govnih.gov While the broader quinoline (B57606) scaffold has been explored for CK2 inhibition, specific research has highlighted 3-carboxy-4(1H)-quinolones as a class of ATP-competitive inhibitors. otavachemicals.com Through virtual screening of chemical libraries, compounds such as 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid were identified as potent CK2 inhibitors with an IC₅₀ value of 0.3 µM and a Ki of 0.06 µM. otavachemicals.com The binding of these inhibitors occurs at the ATP-binding site, where hydrophobic interactions with key residues like Val66 and Ile174 play a significant role. unipd.it The development of such specific inhibitors is crucial, as many, like the flavonoid apigenin, tend to be promiscuous. unipd.it

Receptor-Ligand Interactions and Signaling Pathway Modulation

The biological activities of 2-oxo-1,2-dihydroquinoline derivatives also extend to their ability to bind to specific cellular receptors and modulate downstream signaling pathways, which is particularly relevant to their roles in immunomodulation and cancer therapy.

Cannabinoid Receptor 2 (CB2) Interactions: The CB2 receptor, found predominantly in the immune system, is an attractive drug target for various pathological conditions. nih.govacs.org A series of 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives have been identified as potent and selective CB2 receptor ligands. rsc.org Depending on their specific substitutions, these compounds can act as either agonists (activators) or inverse agonists (which inhibit the constitutive activity of the receptor). acs.orgrsc.org

For example, a class of 7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxylic acid amides were found to be full CB2 receptor inverse agonists, with potencies comparable to the reference compound SR144528. acs.org Their activity was determined via [³⁵S]GTPγS-binding assays, which measure G-protein activation upon receptor binding. acs.org Molecular modeling studies suggest that these ligands interact with the CB2 receptor through a combination of hydrogen bonds and aromatic or hydrophobic interactions. nih.gov The selectivity of these compounds for CB2 over the psychoactive CB1 receptor makes them promising candidates for therapeutic development without central nervous system side effects. acs.org

Modulation of Apoptotic Pathways: In the context of cancer, many quinolone derivatives exert their antiproliferative effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. mdpi.com The mechanism involves the modulation of key signaling proteins in the apoptotic cascade. mdpi.com For instance, certain (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives have been shown to be effective antiproliferative agents. mdpi.com Compound 8g from this series was particularly active against MCF-7 breast cancer cells, causing cell cycle arrest at the G2/M phase. mdpi.com Mechanistic studies revealed that this compound triggers apoptosis by activating both the intrinsic and extrinsic pathways, evidenced by a significant increase in the levels of Caspase-3, Caspase-8, and Caspase-9. mdpi.com Furthermore, it promoted the release of Cytochrome C, increased the expression of the pro-apoptotic protein BAX, and downregulated the anti-apoptotic protein Bcl-2. mdpi.com

Table 2: Antiproliferative and Apoptotic Activity of Triazole-Quinolinone Derivatives on MCF-7 Cells

Source: Data compiled from Molecules. mdpi.com ND: Not Determined

Role of Efflux Mechanisms in Biological Activity

A significant challenge in both antibacterial and anticancer therapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps. researchgate.netnih.gov These membrane proteins actively extrude therapeutic agents from the cell, reducing their intracellular concentration and effectiveness. nih.govnih.gov Derivatives of 2-oxo-1,2-dihydroquinoline have emerged as promising efflux pump inhibitors (EPIs), capable of reversing this resistance. researchgate.netnih.gov

Inhibition of Cancer-Related Efflux Pumps: In cancer cells, a primary mechanism of MDR involves ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1). researchgate.net Studies on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives have demonstrated their ability to modulate ABCB1 activity in resistant mouse T-lymphoma cells. researchgate.net By inhibiting the pump, these compounds restore the accumulation of chemotherapeutic drugs inside the cancer cells, thereby resensitizing them to treatment. researchgate.net Molecular docking studies have elucidated the binding interactions between these quinoline derivatives and P-glycoprotein, revealing significant binding affinities driven by both hydrophobic and hydrogen-bond interactions. researchgate.net

Inhibition of Bacterial Efflux Pumps: Similarly, in bacteria, efflux pumps are major contributors to antibiotic resistance. nih.govnih.gov The NorA efflux pump in Staphylococcus aureus is a well-known example that confers resistance to fluoroquinolones. nih.govnih.gov A variety of quinoline derivatives have been investigated as NorA inhibitors. nih.gov Research has shown that specific structural features, such as the presence of O-alkylamino chains at the C-4 position and methoxy (B1213986) groups on the benzene (B151609) ring of the quinoline core, are crucial for potent EPI activity. nih.gov These EPIs act synergistically with antibiotics like ciprofloxacin, effectively reducing the minimum inhibitory concentration required to kill the bacteria and restoring the efficacy of the antibiotic. nih.gov The development of such EPIs represents a powerful strategy to combat AMR by disarming the bacteria's defense mechanisms rather than developing entirely new antibiotics. nih.govnih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For the 2-oxo-1,2-dihydroquinoline core, the amide proton (N-H) is typically observed as a broad singlet at a downfield chemical shift. The protons on the aromatic and pyridinone rings exhibit characteristic doublet and doublet of doublets splitting patterns. While complete spectral data for the isolated compound is not widely published, data from a related, larger molecule containing the 2-oxo-1,2-dihydroquinoline-6-carbonitrile moiety shows representative signals for the core structure. google.com

Interactive Table: ¹H NMR Data for the this compound Moiety Data obtained from a derivative structure in DMSO-d₆. google.com

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.22 | s (singlet) | - | N-H |

| 8.31 | d (doublet) | 2.2 | Aromatic H |

| 8.02 | dd (doublet of doublets) | 8.9, 2.2 | Aromatic H |

| 7.97 | d (doublet) | 9.5 | Pyridinone H |

Mass Spectrometry (MS, HRMS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula.

For this compound (molecular formula: C₁₀H₆N₂O), the exact monoisotopic mass is 170.0480 Da. HRMS analysis would seek to find this mass in the form of various adducts, such as the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, or the potassium adduct [M+K]⁺. While specific experimental spectra are not detailed in the provided results, predicted HRMS values serve as a crucial reference for identification.

Interactive Table: Predicted HRMS Data for this compound

| Adduct Ion | Molecular Formula | Predicted m/z |

| [M+H]⁺ | [C₁₀H₇N₂O]⁺ | 171.05530 |

| [M+Na]⁺ | [C₁₀H₆N₂ONa]⁺ | 193.03724 |

| [M+K]⁺ | [C₁₀H₆N₂OK]⁺ | 209.01118 |

| [M-H]⁻ | [C₁₀H₅N₂O]⁻ | 169.04074 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features.

N-H Stretching: A moderate to strong, somewhat broad band is expected in the region of 3100-3300 cm⁻¹ for the N-H bond of the secondary amide (lactam).

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the six-membered lactam should appear around 1660-1680 cm⁻¹. This is a highly diagnostic peak for the quinolinone system. google.com

C≡N Stretching: A sharp, medium-intensity band for the nitrile group is expected in the 2220-2260 cm⁻¹ region.

C=C Stretching: Multiple sharp bands of variable intensity would be present in the 1450-1600 cm⁻¹ region, corresponding to the aromatic carbon-carbon double bonds of the fused ring system.

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Analysis of a suitable single crystal of this compound would yield its exact molecular geometry, confirming the planarity of the fused ring system and the spatial orientation of the nitrile substituent. It would also reveal how the molecules pack together, likely showing intermolecular hydrogen bonds between the N-H group of one molecule and the C=O group of a neighboring molecule, a common feature in quinolinone structures. google.com However, publicly accessible crystallographic data (e.g., CCDC number, space group, unit cell dimensions) for this specific compound was not identified in the performed searches.

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula. This serves as a fundamental check of a sample's purity and confirms its empirical and molecular formula.

For this compound, with the molecular formula C₁₀H₆N₂O, the theoretical elemental composition can be calculated. An experimental result that closely matches these theoretical values provides strong evidence for the compound's identity and purity. While synthesis of the compound has been reported, specific experimental "found" values were not available in the cited literature. slideshare.net

Interactive Table: Elemental Composition of this compound